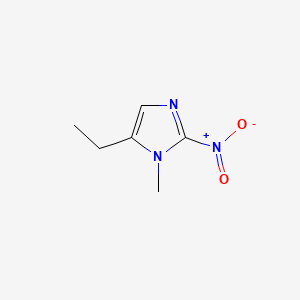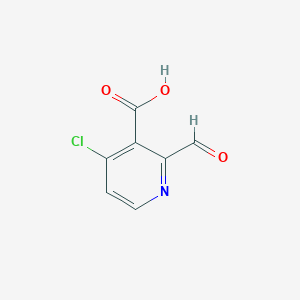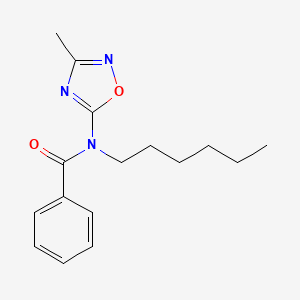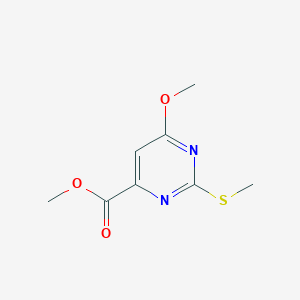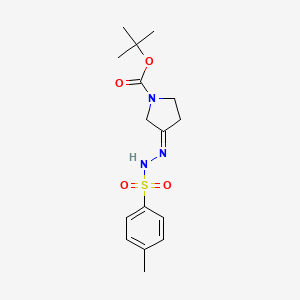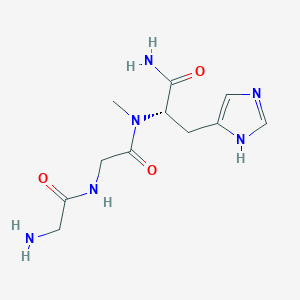
Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of ethylthio and p-tolyl groups attached to the triazole ring, making it a unique and potentially useful molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two triazole units. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized triazole derivatives with various substituents on the p-tolyl groups.
Wissenschaftliche Forschungsanwendungen
Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Potential use as a ligand in the study of enzyme interactions and inhibition. The triazole ring is known for its biological activity, making this compound a candidate for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethylthio and p-tolyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(5-(methylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(ethylthio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(ethylthio)-4-(p-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane
Uniqueness
Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to the presence of both ethylthio and p-tolyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the triazole ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62575-58-0 |
|---|---|
Molekularformel |
C23H26N6S2 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
3-ethylsulfanyl-5-[[5-ethylsulfanyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H26N6S2/c1-5-30-22-26-24-20(28(22)18-11-7-16(3)8-12-18)15-21-25-27-23(31-6-2)29(21)19-13-9-17(4)10-14-19/h7-14H,5-6,15H2,1-4H3 |
InChI-Schlüssel |
AVZIOPXCUMOKCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)C)CC3=NN=C(N3C4=CC=C(C=C4)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)


